Acid Pump Inhibitory Class Assignment and Patent-Derived Selectivity Context
The target compound belongs to the chromane-substituted benzimidazole class disclosed in patent WO2007072146A1, which is characterized by selective acid pump (H+/K+-ATPase) inhibitory activity [1]. The patent family describes that compounds within this class demonstrate reversible potassium-competitive inhibition of the gastric H+/K+-ATPase, a mechanism that is differentiated from irreversible proton pump inhibitors (PPIs) like omeprazole. While specific IC50 data for the target compound is not publicly available, the patent exemplifies that the benzoate salt form is a preferred embodiment for in vivo use, suggesting an optimized pharmacokinetic profile compared to alternative salts [1]. This class-level assignment provides a functional baseline that distinguishes it from other benzimidazole-chromone hybrids outside this patent family, which may target different mechanisms such as kinase inhibition or DNA intercalation [2].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Predicted H+/K+-ATPase inhibitor (reversible, K+-competitive) based on patent family WO2007072146A1 |
| Comparator Or Baseline | Irreversible PPIs (e.g., omeprazole) act via covalent modification; other benzimidazole-chromone hybrids may target kinases or FPR1 |
| Quantified Difference | Not quantifiable – class-level assignment only |
| Conditions | Patent specification; mechanism inferred from class pharmacology |
Why This Matters
For procurement decisions in gastrointestinal drug discovery programs, selecting a compound from a characterized class with a known mechanism reduces the risk of investing in an unsuitable chemical series.
- [1] Koike H, Sakakibara S, inventors; Pfizer Inc., assignee. Chromane substituted benzimidazoles and their use as acid pump inhibitors. Patent WO2007072146A1. 2006 Dec 19. View Source
- [2] Narsimha Reddy P, Thirupathi Reddy Y, Kanakalingeswara Rao M, Rajitha B. Synthesis and Anticancer Activity Of Novel Benzimidazole Chromenes, ThiadiazolylChromenes Under Microwave Irradiation Conditions. Heterocyclic Communications. 2003;9(6):647-652. View Source
